An In-depth Technical Guide to Boc-NH-PEG5-propargyl: Structure, Properties, and Applications in Drug Development
An In-depth Technical Guide to Boc-NH-PEG5-propargyl: Structure, Properties, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-NH-PEG5-propargyl is a heterobifunctional linker molecule that has garnered significant attention in the fields of bioconjugation and medicinal chemistry. Its unique architecture, featuring a Boc-protected amine, a five-unit polyethylene glycol (PEG) spacer, and a terminal propargyl group, provides a versatile platform for the synthesis of complex biomolecules, most notably Proteolysis Targeting Chimeras (PROTACs). The tert-butyloxycarbonyl (Boc) protecting group offers a stable yet readily cleavable handle for sequential conjugation, while the hydrophilic PEG chain enhances the solubility and pharmacokinetic profile of the resulting conjugates. The terminal propargyl group serves as a reactive partner for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," enabling efficient and specific ligation to azide-modified molecules. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key applications of Boc-NH-PEG5-propargyl, complete with detailed experimental protocols and workflow diagrams to facilitate its effective utilization in research and drug development.
Chemical Structure and Properties
Boc-NH-PEG5-propargyl, systematically named tert-butyl N-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]carbamate, is a well-defined, monodisperse PEG linker.[] This structure imparts a unique set of properties that are highly advantageous for the construction of complex molecular architectures.
Chemical Structure:
The key structural features include:
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Boc-Protected Amine: The tert-butyloxycarbonyl group provides robust protection for the terminal amine, which can be selectively removed under acidic conditions to reveal a primary amine for subsequent conjugation.[]
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PEG5 Spacer: The five-unit polyethylene glycol chain is a hydrophilic spacer that can improve the solubility and bioavailability of the final conjugate.[2] Its flexibility is also crucial for enabling favorable spatial orientation between conjugated molecules.
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Propargyl Group: The terminal alkyne functionality is a key reactive handle for "click chemistry," allowing for a highly efficient and bioorthogonal reaction with azide-containing molecules.[]
Physicochemical and General Properties
A summary of the key quantitative and qualitative data for Boc-NH-PEG5-propargyl is presented in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C18H33NO7 | [] |
| Molecular Weight | 375.46 g/mol | [] |
| CAS Number | 2062663-67-4 | [] |
| Appearance | White to off-white solid or viscous oil | [3] |
| Purity | ≥95% | [] |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents. | [] |
| Storage Conditions | Store at -20°C for long term (months to years) or 2-8°C for short term (days to weeks), desiccated and protected from light. | [] |
| Boiling Point | 463.4±45.0°C at 760 mmHg | [] |
| Density | 1.1±0.1 g/cm³ | [] |
| IUPAC Name | tert-butyl N-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]carbamate | [] |
| Synonyms | t-Boc-N-Amido-PEG5-propargyl; Boc-Amine-PEG5-propargyl; tert-butyl (3,6,9,12,15-pentaoxaoctadec-17-yn-1-yl)carbamate | [] |
Applications in Drug Development
The primary application of Boc-NH-PEG5-propargyl is as a versatile linker in the synthesis of PROTACs.[2][4] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The linker plays a critical role in the efficacy of the PROTAC by modulating the distance and relative orientation of the two binding moieties to facilitate the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).
The trifunctional nature of Boc-NH-PEG5-propargyl allows for a modular and strategic approach to PROTAC synthesis. A typical synthetic workflow involves the sequential conjugation of the target protein ligand and the E3 ligase ligand to the linker.
Experimental Protocols
The following are detailed experimental protocols for the synthesis and utilization of Boc-NH-PEG5-propargyl. These protocols are intended as a guide and may require optimization based on the specific substrates and reaction conditions.
Protocol 1: Synthesis of Boc-NH-PEG5-propargyl via Williamson Ether Synthesis
This protocol is adapted from the synthesis of a similar compound, Boc-NH-PEG7-propargyl.[5]
Materials:
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Boc-NH-PEG5-OH
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Sodium hydride (NaH), 60% dispersion in mineral oil
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Propargyl bromide, 80% solution in toluene
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Anhydrous Tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
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Dichloromethane (DCM)
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Methanol (MeOH)
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Silica gel for column chromatography
Procedure:
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Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve Boc-NH-PEG5-OH in anhydrous THF.
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Deprotonation: Cool the solution to 0°C using an ice bath. Add sodium hydride (1.2 equivalents) portion-wise to the stirred solution. Stir the reaction mixture at 0°C for 30 minutes.
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Propargylation: Add propargyl bromide (1.5 equivalents) dropwise to the reaction mixture at 0°C. Allow the reaction to warm to room temperature and stir for 12-16 hours.
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Quenching: Carefully quench the reaction at 0°C by the slow addition of saturated aqueous NH₄Cl solution.
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Extraction: Extract the aqueous layer three times with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
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Purification: Filter the solution and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane to yield pure Boc-NH-PEG5-propargyl.
Protocol 2: Boc Deprotection
This protocol describes the removal of the Boc protecting group to expose the primary amine.[3]
Materials:
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Boc-NH-PEG5-propargyl
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Anhydrous Dichloromethane (DCM)
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Trifluoroacetic acid (TFA)
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
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Dissolve Boc-NH-PEG5-propargyl in anhydrous DCM (e.g., 10 mL per 1 g of linker).
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Add TFA to the solution (typically 20-50% v/v) at room temperature.
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Stir the reaction mixture for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC) or LC-MS.
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Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
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Neutralize the residue by dissolving it in DCM and washing with saturated sodium bicarbonate solution.
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Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected amine (H2N-PEG5-propargyl).
Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the conjugation of the propargyl-functionalized linker with an azide-containing molecule.[3]
Materials:
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Propargyl-functionalized molecule (e.g., from Protocol 2)
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Azide-functionalized molecule
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Copper(II) sulfate (CuSO₄) solution (e.g., 1 M in water)
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Sodium ascorbate solution (e.g., 1 M in water, freshly prepared)
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Solvent (e.g., DMSO, t-butanol/water mixture)
Procedure:
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Dissolve the propargyl-functionalized molecule and the azide-functionalized molecule in the chosen solvent system.
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Add the sodium ascorbate solution to the reaction mixture (final concentration typically 1-5 mol%).
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Add the copper(II) sulfate solution to the reaction mixture (final concentration typically 1-5 mol%).
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Stir the reaction at room temperature for 1-12 hours. Monitor the reaction progress by TLC or LC-MS.
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Upon completion, the product can be purified by methods such as preparative HPLC or column chromatography.
Visualizations
The following diagrams, generated using the Graphviz DOT language, illustrate key workflows and relationships involving Boc-NH-PEG5-propargyl.
